molecular formula C21H40O2 B14598452 Methyl 17-cyclopropylheptadecanoate CAS No. 60128-87-2

Methyl 17-cyclopropylheptadecanoate

Cat. No.: B14598452
CAS No.: 60128-87-2
M. Wt: 324.5 g/mol
InChI Key: VZFOQMATGOSKBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 17-cyclopropylheptadecanoate is an organic compound that belongs to the class of fatty acid esters It is characterized by a long carbon chain with a cyclopropyl group attached to the 17th carbon and a methyl ester group at the terminal end

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 17-cyclopropylheptadecanoate typically involves the esterification of 17-cyclopropylheptadecanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as immobilized enzymes, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 17-cyclopropylheptadecanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The cyclopropyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Methyl 17-cyclopropylheptadecanoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and as a component in lubricants and surfactants.

Mechanism of Action

The mechanism of action of Methyl 17-cyclopropylheptadecanoate involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can further participate in biochemical pathways. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Methyl heptadecanoate: Similar in structure but lacks the cyclopropyl group.

    Methyl margarate: Another fatty acid ester with a different carbon chain length.

Uniqueness

Methyl 17-cyclopropylheptadecanoate is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

60128-87-2

Molecular Formula

C21H40O2

Molecular Weight

324.5 g/mol

IUPAC Name

methyl 17-cyclopropylheptadecanoate

InChI

InChI=1S/C21H40O2/c1-23-21(22)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-20-18-19-20/h20H,2-19H2,1H3

InChI Key

VZFOQMATGOSKBG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCCCCCCCC1CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.